(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol
Overview
Description
(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol is a chemical compound that features a benzothiazole ring attached to a piperidine ring, which is further connected to a methanol group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol typically involves the formation of the benzothiazole ring followed by its attachment to the piperidine ring. The final step involves the introduction of the methanol group. Common synthetic routes may include:
Formation of Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment to Piperidine Ring: The benzothiazole ring can be attached to the piperidine ring through nucleophilic substitution or other coupling reactions.
Introduction of Methanol Group: The methanol group can be introduced via reduction of a corresponding carbonyl compound or through direct substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzothiazole ring or other functional groups can be reduced under suitable conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Reduced benzothiazole derivatives.
Substitution Products: Substituted benzothiazole derivatives.
Scientific Research Applications
(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (1-Benzothiazol-2-yl-piperidin-3-yl)-methanol would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(1-Benzothiazol-2-yl-piperidin-4-yl)-methanol: Similar structure with a different position of the methanol group.
(1-Benzothiazol-2-yl-piperidin-3-yl)-ethanol: Similar structure with an ethanol group instead of methanol.
(1-Benzothiazol-2-yl-piperidin-3-yl)-methylamine: Similar structure with a methylamine group instead of methanol.
Uniqueness
(1-Benzothiazol-2-yl-piperidin-3-yl)-methanol may exhibit unique properties due to the specific positioning of the methanol group and the combination of the benzothiazole and piperidine rings
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c16-9-10-4-3-7-15(8-10)13-14-11-5-1-2-6-12(11)17-13/h1-2,5-6,10,16H,3-4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSQMSVLVVGIPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589633 | |
Record name | [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941030-87-1 | |
Record name | [1-(1,3-Benzothiazol-2-yl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50589633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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